Ambap5429

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

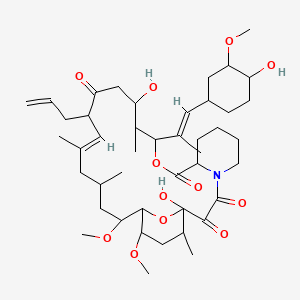

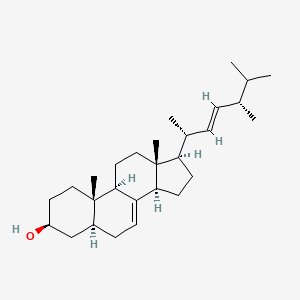

A macrolide isolated from the culture broth of a strain of Streptomyces tsukubaensis that has strong immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation in vitro.

Applications De Recherche Scientifique

PARP-1 Inhibition and Cancer Therapy

Ambap5429, identified as amentoflavone (AMF), is a potent inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. This inhibition has significant implications for cancer therapy, particularly for enhancing the effects of carboplatin in non-small cell lung cancer (NSCLC). AMF, through its inhibitory action on PARP-1, synergistically increases the anti-proliferative effect of carboplatin, suggesting its potential as an adjuvant in cancer treatment (Hu et al., 2018).

Nanoparticle Interactions with Cells

Research on silver nanoparticles (AgNPs) modified with glucose and lactose, similar in application to Ambap5429, reveals their impact on cytotoxicity and cellular uptake in cancer and non-cancer cells. Such studies are crucial for developing applications in cancer therapy, emphasizing the influence of chemical ligands on toxicity and cell uptake rates (Sur et al., 2010).

Flavonoid Imaging in Biomedical Research

The visualization of flavonoids, such as Ambap5429, in biomedical research, particularly in the model eukaryote Dictyostelium discoideum, has been enhanced using certain reagents. This advancement aids in understanding the molecular basis of flavonoids' therapeutic activities (Ferrara & Thompson, 2019).

Magnetic Nanoparticle-Conjugated Polymeric Micelles in Therapy

Research involving magnetic nanoparticle-conjugated polymeric micelles (MNP-PMs), comparable to Ambap5429's applications, demonstrates their potential in combined hyperthermia and chemotherapy. Such nanoparticles, when used with an alternating magnetic field (AMF), show enhanced drug release and increased effectiveness in treating cancer cells (Kim et al., 2015).

B-cell Receptor-associated Protein 31 in Lung Cancer

The expression of B-cell receptor-associated protein 31 (BAP31) on cancer cells, in studies similar to those on Ambap5429, has been linked to the survival and apoptosis sensitivity of non-small cell lung carcinoma cells. This research contributes to understanding the molecular mechanisms of cancer progression and potential therapeutic targets (Seo et al., 2017).

Propriétés

Formule moléculaire |

C44H69NO12 |

|---|---|

Poids moléculaire |

804 g/mol |

Nom IUPAC |

(18E)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+ |

Clé InChI |

QJJXYPPXXYFBGM-FWWCNTFXSA-N |

SMILES isomérique |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(/C1)\C)CC=C)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)OC)OC |

SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |

SMILES canonique |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |

Synonymes |

Anhydrous Tacrolimus Anhydrous, Tacrolimus FK 506 FK-506 FK506 FR 900506 FR-900506 FR900506 Prograf Prograft Tacrolimus Tacrolimus Anhydrous Tacrolimus, Anhydrous |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

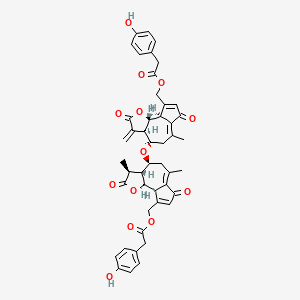

![N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B1236832.png)

![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-5-[[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;trihydrate](/img/structure/B1236833.png)

![N-[(3S,6S,9S,12R,15S,18Z,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1236834.png)

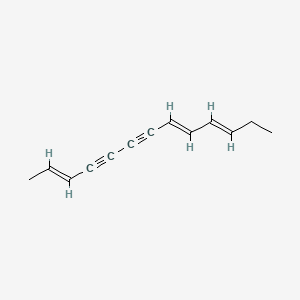

![(3R,3aR,4R,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1236836.png)

![(Z)-7-[(1R,2R,3R,5S)-2-[(5-hydroxy1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1236847.png)

![(2Z,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1236850.png)

![N-[(E)-(4-tert-butylphenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1236851.png)